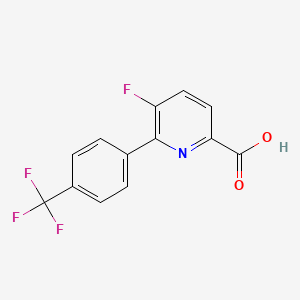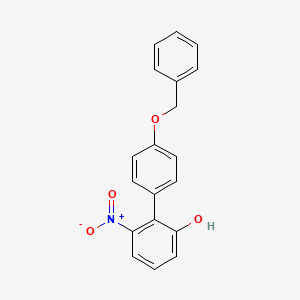![molecular formula C11H13FO3 B12076754 3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)
3-[4-(2-Fluoroethoxy)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Fluoroethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C11H13FO3 It contains a phenyl ring substituted with a 2-fluoroethoxy group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluoroethoxy)phenyl]propanoic acid typically involves the reaction of 4-hydroxyphenylpropanoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the phenylpropanoic acid reacts with the fluoroethanol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluoroethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-[4-(2-Fluoroethoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluoroethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: A structurally similar compound with a phenyl ring and a propanoic acid group.
3-[4-(Fluorosulfonyl)phenyl]propanoic acid: Another related compound with a fluorosulfonyl group instead of a fluoroethoxy group.
Uniqueness
3-[4-(2-Fluoroethoxy)phenyl]propanoic acid is unique due to the presence of the fluoroethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and binding interactions, making it valuable for specific applications .
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-[4-(2-fluoroethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H13FO3/c12-7-8-15-10-4-1-9(2-5-10)3-6-11(13)14/h1-2,4-5H,3,6-8H2,(H,13,14) |
InChI Key |
AHNVIIBWICYGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)

![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)



![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)




